Molecular Weight and Elemental Composition: A 16.00 g/mol Mass Difference with Procurement and Purity Implications
The target compound (C11H16N2O4; MW 240.26 g/mol) differs from its nitrophenyl analog (C11H16N2O3; MW 224.26 g/mol; CAS 130634‑09‑2) by exactly one oxygen atom, producing a molecular weight difference of 16.00 g/mol [1]. This mass increment is analytically significant: it provides a definitive discriminator by mass spectrometry (MS) for identity confirmation and impurity profiling. The nitrophenyl analog is commercially available at ≥95% purity (typical specification) and serves as the key intermediate in Nifekalant hydrochloride synthesis [1][2]; the nitrophenoxy variant, carrying the additional ether oxygen, yields a distinct MS fragmentation pattern that prevents co‑elution or misidentification in QC workflows. The elemental composition difference (C11H16N2O4 vs. C11H16N2O3) further impacts combustion analysis specifications and stoichiometric calculations for downstream reactions.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C11H16N2O4; MW = 240.26 g/mol; Heavy Atom Count = 17 |
| Comparator Or Baseline | 2-[3-(4-Nitrophenyl)propylamino]ethanol (CAS 130634-09-2): C11H16N2O3; MW = 224.26 g/mol; Heavy Atom Count = 16 |
| Quantified Difference | ΔMW = +16.00 g/mol (one additional oxygen atom); ΔHeavy Atoms = +1 |
| Conditions | Molecular formula and MW from standard atomic weights; comparator data from PubChem CID 10421177 |
Why This Matters
This 16.00 g/mol mass difference enables unambiguous identity confirmation by LC‑MS or GC‑MS in procurement acceptance testing, eliminating the risk of receiving the incorrect nitrophenyl analog.
- [1] PubChem. Compound Summary: 2-[3-(4-Nitrophenyl)propylamino]ethanol. CID 10421177. Molecular Formula: C11H16N2O3; Molecular Weight: 224.26 g/mol; Heavy Atom Count: 16. View Source
- [2] Drug Synthesis Database (YaoZh). Nifekalant Hydrochloride (MS-551, Shinbit). Synthesis Route 1: Key intermediate N-(2-hydroxyethyl)-N-[3-(4-nitrophenyl)propyl]amine (I). View Source
